molecular formula C12H11N3O2S2 B2994779 Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate CAS No. 1989671-63-7

Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate

Cat. No.: B2994779
CAS No.: 1989671-63-7
M. Wt: 293.36
InChI Key: RONQSXUXFGBLPL-UHFFFAOYSA-N
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Description

Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate: is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a benzenethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of ethyl chloroformate with benzenethioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of a suitable solvent, such as dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and sulfonic acids.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted thiadiazoles.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer and infectious diseases.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

  • Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Uniqueness: Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate stands out due to its unique benzenethioamide group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives

Properties

IUPAC Name

ethyl 3-(benzenecarbonothioylamino)-1,2,4-thiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c1-2-17-11(16)10-14-12(15-19-10)13-9(18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONQSXUXFGBLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NS1)NC(=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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